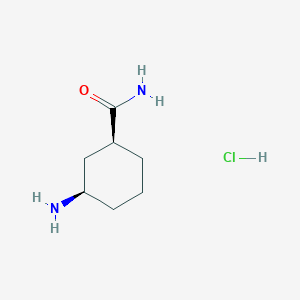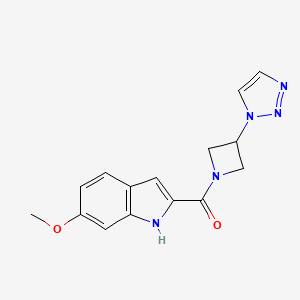![molecular formula C22H22 B2524077 Spiro[adamantane-2,9'-fluorene] CAS No. 727730-31-6](/img/structure/B2524077.png)
Spiro[adamantane-2,9'-fluorene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Spiro[adamantane-2,9’-fluorene]: is a unique organic compound characterized by its spirocyclic structure, which combines an adamantane moiety with a fluorene unit. This compound is known for its rigidity and stability, making it a valuable component in various scientific and industrial applications .
Applications De Recherche Scientifique
Chemistry: Spiro[adamantane-2,9’-fluorene] is widely used in organic synthesis as an intermediate for the preparation of more complex molecules. Its rigid structure makes it an excellent candidate for studying steric effects in chemical reactions .
Biology and Medicine: In biological research, Spiro[adamantane-2,9’-fluorene] derivatives are explored for their potential antiviral and anticancer properties. The compound’s stability and unique structure allow for the development of novel therapeutic agents .
Industry: In the industrial sector, Spiro[adamantane-2,9’-fluorene] is utilized in the production of high-performance polymers and materials. Its incorporation into polymer matrices enhances thermal stability and mechanical strength, making it suitable for advanced applications such as aerospace and electronics .
Mécanisme D'action
Target of Action
The primary target of Spiro[adamantane-2,9’-fluorene] is in the field of materials science, particularly in the creation of porous polyimide (PI) films . These films are used in high-performance, miniature, and ultrathin microelectronic devices .
Mode of Action
Spiro[adamantane-2,9’-fluorene] interacts with its targets by being incorporated into the structure of polyimide films . The presence of the rigid spiro-fluorene core in the compound enhances the rigidity of the films, which contributes to their excellent thermal properties .
Biochemical Pathways
This process leads to the creation of porous PI films with low dielectric constants .
Result of Action
The incorporation of Spiro[adamantane-2,9’-fluorene] into PI films results in materials with excellent thermal properties and low dielectric constants . These films exhibit a glass-transition temperature at 376°C and a 5% weight loss temperature in air in excess of 405°C . They are beneficial for application as interlayer dielectrics, integrated circuit chips, or multichip modules in microelectronic fields .
Action Environment
The action of Spiro[adamantane-2,9’-fluorene] is influenced by the environment in which it is used. For instance, the thermolysis content of PEG in the PI matrix can affect the properties of the resulting PI films . As the thermolysis content of PEG increases, the density of the PI films decreases, and the corresponding porosity grows significantly .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Spiro[adamantane-2,9’-fluorene] typically involves the reaction of fluorene derivatives with adamantane-based compounds. One common method includes the use of trifluoroacetic acid and dichloromethane under nitrogen protection. The reaction mixture is stirred for a specific duration, followed by neutralization with sodium hydroxide and purification through silica gel column chromatography .
Industrial Production Methods: Industrial production of Spiro[adamantane-2,9’-fluorene] follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography, is common in industrial settings to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Spiro[adamantane-2,9’-fluorene] undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions involving reagents like bromine or nitric acid.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction may produce alcohols .
Comparaison Avec Des Composés Similaires
Spiro[adamantane-2,9’-fluorene] derivatives: These compounds share the core structure but have different functional groups attached, leading to varied properties and applications.
Spiro[fluorene-9,2’-tricyclo[3.3.1.13,7]decane]: Another spirocyclic compound with a similar backbone but different substituents.
Uniqueness: Spiro[adamantane-2,9’-fluorene] stands out due to its combination of the adamantane and fluorene moieties, providing a unique balance of rigidity and stability. This makes it particularly valuable in applications requiring high-performance materials and precise molecular interactions .
Propriétés
IUPAC Name |
spiro[adamantane-2,9'-fluorene] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22/c1-3-7-20-18(5-1)19-6-2-4-8-21(19)22(20)16-10-14-9-15(12-16)13-17(22)11-14/h1-8,14-17H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYQERJJBDQQHH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C34C5=CC=CC=C5C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-({1-[(cyclopropylcarbamoyl)methyl]-5-(hydroxymethyl)-1H-imidazol-2-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2523994.png)
![2-({3-[(Dimethylamino)methyl]-4-hydroxy-5-methoxyphenyl}methylene)malononitrile](/img/structure/B2523995.png)
![N-[(2,4-difluorophenyl)methyl]-5-methylpyridin-2-amine](/img/structure/B2523996.png)
![N-[2,2-bis(furan-2-yl)ethyl]-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2523997.png)
![4-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]-3-(4-METHYLBENZENESULFONYL)QUINOLINE](/img/structure/B2523999.png)
![ethyl 2-{4-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1H-1,5-benzodiazepin-2-yl}acetate](/img/structure/B2524000.png)



![N-[(3-methylphenyl)methyl]-4-(propan-2-yl)-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide](/img/structure/B2524012.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2524014.png)

![2-(2,5,6-Trimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-propionic acid](/img/structure/B2524016.png)
